molecular formula C11H11ClO3 B12291495 Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate

Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B12291495
M. Wt: 226.65 g/mol
InChI Key: UJRHCGZDUKQDRF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods are designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition-metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 2-(6-chloro-2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H11ClO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3

InChI Key

UJRHCGZDUKQDRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)Cl

Origin of Product

United States

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